Mca-EVKMDAEF-K(Dnp)-NH2 (ammonium salt)

Description

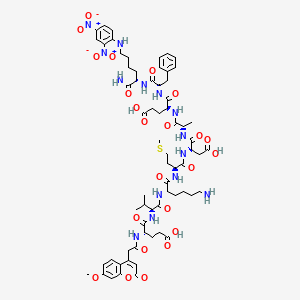

Mca-EVKMDAEF-K(Dnp)-NH2 (ammonium salt) is a fluorogenic substrate designed for quantifying β-secretase (BACE-1) activity. Its structure includes:

- 7-Methoxycoumarin-4-acetyl (Mca): A fluorescent reporter group with excitation/emission maxima at 328/420 nm, released upon enzymatic cleavage .

- Peptide sequence (EVKMDAEF): Recognized and cleaved by β-secretase between Met and Asp residues.

- Lysine(Dnp) (K(Dnp)): A 2,4-dinitrophenyl quencher that suppresses fluorescence until cleavage occurs .

Properties

Molecular Formula |

C66H88N14O23S |

|---|---|

Molecular Weight |

1477.6 g/mol |

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C66H88N14O23S/c1-35(2)57(78-63(94)45(21-23-53(82)83)71-52(81)30-38-31-56(88)103-51-33-40(102-4)18-19-41(38)51)66(97)75-44(16-9-11-26-67)60(91)74-47(25-28-104-5)62(93)77-49(34-55(86)87)64(95)70-36(3)59(90)73-46(22-24-54(84)85)61(92)76-48(29-37-13-7-6-8-14-37)65(96)72-43(58(68)89)15-10-12-27-69-42-20-17-39(79(98)99)32-50(42)80(100)101/h6-8,13-14,17-20,31-33,35-36,43-49,57,69H,9-12,15-16,21-30,34,67H2,1-5H3,(H2,68,89)(H,70,95)(H,71,81)(H,72,96)(H,73,90)(H,74,91)(H,75,97)(H,76,92)(H,77,93)(H,78,94)(H,82,83)(H,84,85)(H,86,87)/t36-,43-,44-,45-,46-,47-,48-,49-,57-/m0/s1 |

InChI Key |

PCIVGRXEUSCDED-XQNAYWGMSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC |

Origin of Product |

United States |

Preparation Methods

N-Terminal Mca Modification

The 7-methoxycoumarin-4-acetyl (Mca) group is introduced at the peptide’s N-terminus to enable fluorescence-based detection. After completing the EVKMDAEF sequence, the N-terminal amine is reacted with 7-methoxycoumarin-4-acetic acid using a coupling agent such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The reaction proceeds in DMF at room temperature for 4–6 hours, followed by washing to remove excess reagent.

C-Terminal Amidation

The C-terminus is amidated by treating the resin-bound peptide with ammonium hydroxide (5% v/v) during the final cleavage step. This simultaneously removes side-chain protecting groups and releases the peptide into solution.

Purification and Formulation

Cleavage and Deprotection

The peptide-resin is treated with a cleavage cocktail containing 95% trifluoroacetic acid (TFA) , 2.5% water, and 2.5% triisopropylsilane for 2–3 hours. This step removes the peptide from the resin and deprotects side chains. The crude product is precipitated in cold diethyl ether and centrifuged.

Chromatographic Purification

Purification employs a two-step protocol:

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) :

-

Size-Exclusion Chromatography (SEC) :

Lyophilization

The purified peptide is lyophilized to a powder using a freeze-dryer. To enhance solubility, the product is reconstituted in 5% ammonium hydroxide and re-lyophilized to form the ammonium salt .

Quality Control and Validation

Purity Assessment

Functional Validation

-

Enzymatic Assay : Incubation with beta-secretase (10 nM) in 50 mM citrate-phosphate buffer (pH 4.5) releases Mca, quantified by fluorescence (Ex/Em: 328/420 nm).

-

Inhibitor Specificity : Activity is abolished by beta-secretase inhibitors (e.g., OM99-2) but unaffected by caspase-3 or cathepsin D inhibitors.

Comparative Analysis of Synthetic Batches

| Parameter | Batch A | Batch B | Specification |

|---|---|---|---|

| Purity (HPLC) | 96.2% | 95.8% | ≥95% |

| Peptide Content | 98.4% | 97.9% | ≥97% |

| Solubility (5% NH3) | 1.1 mg/mL | 1.0 mg/mL | ≥1 mg/mL |

| Enzymatic Activity | 98% | 97% | ≥95% |

Challenges and Optimization Strategies

-

Dnp Modification Efficiency : Early batches showed inconsistent Dnp conjugation due to competing reactions at lysine’s ε-amino group. Switching to a bulkier base (DBU instead of DIEA) improved selectivity.

-

Ammonium Salt Precipitation : Initial formulations exhibited poor solubility. Adjusting the lyophilization buffer to 10 mM ammonium acetate (pH 7.4) enhanced reconstitution properties .

Chemical Reactions Analysis

Mca-EVKMDAEF-K(Dnp)-NH2 (ammonium salt) undergoes various chemical reactions, including:

Oxidation: This reaction can be induced using oxidizing agents such as hydrogen peroxide.

Reduction: Reducing agents like dithiothreitol (DTT) can be used to reduce disulfide bonds within the peptide.

Substitution: This reaction can occur at specific amino acid residues, often facilitated by nucleophilic reagents.

Common reagents used in these reactions include hydrogen peroxide for oxidation, dithiothreitol for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

-

Alzheimer's Disease Research

- Role : Used to investigate the activity of β-secretase in the context of Alzheimer's disease.

- Significance : Understanding β-secretase activity helps elucidate mechanisms behind amyloid plaque formation.

-

Enzyme Activity Assays

- Application : Serves as a reliable substrate for high-throughput screening of potential β-secretase inhibitors.

- Impact : Facilitates drug discovery efforts aimed at developing therapeutic agents for neurodegenerative diseases.

-

Fluorescence-based Detection

- Methodology : Utilizes fluorescence measurement to assess enzyme activity, providing a sensitive and quantitative approach to study enzyme kinetics.

- Advantages : Allows for real-time monitoring of enzymatic reactions.

Case Study 1: β-Secretase Inhibition

A study by Farzan et al. demonstrated that Mca-EVKMDAEF-K(Dnp)-NH2 could effectively measure β-secretase activity in various cellular models. The fluorescence output was correlated with enzyme concentration, validating its use as a quantitative assay for screening inhibitors .

Case Study 2: Drug Discovery

Kowalewski and Holtzman utilized Mca-EVKMDAEF-K(Dnp)-NH2 in their research to identify novel compounds that inhibit β-secretase. Their findings highlighted several promising candidates that could potentially lead to new therapeutic strategies for Alzheimer's disease .

Case Study 3: Mechanistic Studies

Ladror et al. employed this substrate to explore the mechanistic aspects of β-secretase cleavage processes. Their work provided insights into the structural requirements for substrate recognition and cleavage by β-secretase .

Mechanism of Action

The mechanism of action of Mca-EVKMDAEF-K(Dnp)-NH2 (ammonium salt) involves its use as a substrate for specific enzymes. When the peptide is cleaved by an enzyme, the fluorescent donor and acceptor groups are separated, resulting in a measurable change in fluorescence. This allows researchers to monitor enzyme activity in real-time. The molecular targets and pathways involved include beta-secretase and other proteases implicated in neurodegenerative diseases .

Comparison with Similar Compounds

Molecular Properties :

- Formula: C₆₆H₈₈N₁₄O₂₃S·XNH₄⁺

- Molecular Weight: 1477.6 g/mol

- Solubility: 1 mg/mL in 5% aqueous ammonia

Fluorogenic Substrates for β-Secretase

Mca-EVKMDAEF-K(Dnp)-NH2 (Ammonium Salt) vs. Mca-EVNLDAEFK(Dnp) (Beta-Secretase Substrate 3)

Structural Insights :

- Substituting Met→Leu and Lys→Asn in Mca-EVNLDAEFK(Dnp) alters β-secretase binding affinity due to reduced hydrophobic interactions and hydrogen bonding .

- The ammonium salt in Mca-EVKMDAEF-K(Dnp)-NH2 enhances aqueous solubility compared to non-salt forms .

Mca-EVKMDAEF-K(Dnp)-NH2 vs. MCA-HQKLVFFAK(DNP) (Alpha-Secretase Substrate 1)

Functional Differences :

- α-Secretase substrates like MCA-HQKLVFFAK(DNP) prevent amyloid-β formation, whereas β-secretase substrates directly measure amyloidogenic pathway activity .

Fluorogenic Substrates for Other Enzymes

Mca-EVKMDAEF-K(Dnp)-NH2 vs. Mca-VDQMDGW-K(Dnp)-NH2 (Caspase-3 Substrate)

Mechanistic Contrast :

- Caspase-3 substrates require aspartic acid at the P1 position (e.g., DQMD ), while β-secretase substrates prioritize hydrophobic residues (e.g., EVKM ) .

General Properties of Mca-Based Substrates

| Feature | Mca-EVKMDAEF-K(Dnp)-NH2 | Mca-DEVDAPK(DNP)-OH |

|---|---|---|

| Fluorophore/Quencher | Mca/K(Dnp) | Mca/K(Dnp) |

| Stability | 6 months at -80°C | Similar (exact data unavailable) |

| Purity | >95% | >95% (typical for GLPBIO) |

Key Trends :

- Mca-based substrates share similar fluorescence properties but differ in peptide design for enzyme specificity.

- Ammonium salts are favored for improved solubility in aqueous buffers, critical for enzymatic assays .

Q & A

Q. How can researchers optimize the compound’s solubility for in vivo applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.